molecular formula C14H12FN3O2S B2896020 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate CAS No. 320423-28-7

1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate

Cat. No.: B2896020
CAS No.: 320423-28-7
M. Wt: 305.33
InChI Key: VUBZLSSFIBGOQK-UHFFFAOYSA-N
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Description

1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate is a heterocyclic compound that features a unique combination of thiazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the reaction of a suitable thioamide with an α-haloketone under basic conditions.

    Formation of the Triazole Ring: The triazole ring is formed through the cyclization of a hydrazonoyl halide with a suitable dipolarophile.

    Coupling with 4-Fluorobenzenecarboxylate: The final step involves the esterification of the intermediate with 4-fluorobenzenecarboxylic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole or triazole derivatives.

    Substitution: Formation of substituted fluorobenzene derivatives.

Scientific Research Applications

1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its heterocyclic structure.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: Use as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the biological activity of the compound. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors and modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.

    1,2,4-Triazoles: Widely studied for their antifungal and antiviral properties.

    Thiazoles: Used in the development of drugs for various diseases, including bacterial infections and inflammation.

Uniqueness

1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate is unique due to its combined thiazole and triazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds. This unique structure may enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c1-8-12(21-14-16-7-17-18(8)14)9(2)20-13(19)10-3-5-11(15)6-4-10/h3-7,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBZLSSFIBGOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(C)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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